N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide (BBB) is a chemical compound that has been found to have potential applications in scientific research.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the protein kinase CK1δ, which is involved in a variety of cellular processes, including circadian rhythms and neuronal development.
Mechanism of Action
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide acts as a selective inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. This leads to a decrease in CK1δ activity, which in turn affects downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to regulate circadian rhythms, promote neuronal differentiation, and improve cognitive function in animal models. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide has been shown to have anti-tumor properties in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide is its selectivity for CK1δ, which allows for more precise targeting of cellular processes. However, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide has a relatively low potency, which may limit its effectiveness in certain experiments. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide has a relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide research. One area of interest is the development of more potent CK1δ inhibitors based on the structure of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide. Additionally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide may have potential applications in the treatment of circadian rhythm disorders and certain neurological conditions. Finally, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide may have potential as a tool for studying the role of CK1δ in various cellular processes.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-11-15(21-24-18-7-2-3-8-19(18)26-21)9-10-17(13)23-20(25)14-5-4-6-16(22)12-14/h2-12H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUXSPBLVKNYEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.